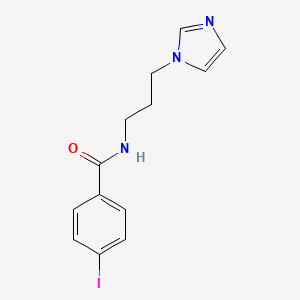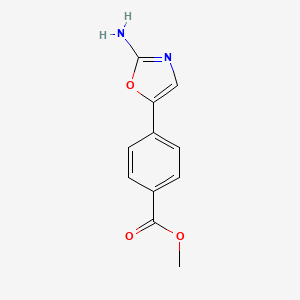
2-(Difluoromethyl)-5-methoxybenzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-5-methoxybenzoic acid is an organic compound that features a difluoromethyl group and a methoxy group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of 5-methoxybenzoic acid using difluoromethylating agents such as ClCF2H (chlorodifluoromethane) under specific reaction conditions . The reaction often requires the presence of a base and a catalyst to facilitate the formation of the difluoromethyl group.
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-5-methoxybenzoic acid may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize advanced difluoromethylation reagents and catalysts to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the difluoromethyl group.
Major Products Formed
Oxidation: Formation of 2-(Difluoromethyl)-5-methoxybenzaldehyde or 2-(Difluoromethyl)-5-methoxybenzoic acid.
Reduction: Formation of 2-(Difluoromethyl)-5-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, potentially modulating their activity. The methoxy group may also contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)-5-methoxybenzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Difluoromethyl)-4-methoxybenzoic acid: Similar structure but with the methoxy group in a different position.
Uniqueness
2-(Difluoromethyl)-5-methoxybenzoic acid is unique due to the specific positioning of the difluoromethyl and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of the difluoromethyl group can enhance the compound’s metabolic stability and lipophilicity, making it a valuable candidate for drug development .
Eigenschaften
CAS-Nummer |
1780915-17-4 |
|---|---|
Molekularformel |
C9H8F2O3 |
Molekulargewicht |
202.15 g/mol |
IUPAC-Name |
2-(difluoromethyl)-5-methoxybenzoic acid |
InChI |
InChI=1S/C9H8F2O3/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,8H,1H3,(H,12,13) |
InChI-Schlüssel |
BSPHKISCNKGJBD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)hydrazine](/img/structure/B13579802.png)



![(1R)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol](/img/structure/B13579825.png)
![5-cyclopropyl-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B13579827.png)



![2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol](/img/structure/B13579863.png)


![6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B13579879.png)
